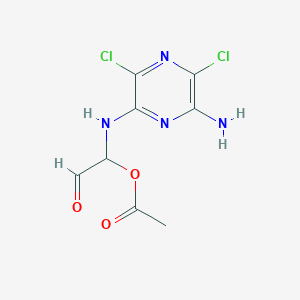

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate

CAS No.:

Cat. No.: VC17327298

Molecular Formula: C8H8Cl2N4O3

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N4O3 |

|---|---|

| Molecular Weight | 279.08 g/mol |

| IUPAC Name | [1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |

| Standard InChI | InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |

| Standard InChI Key | MJFSZPKJHBNHPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |

Introduction

Structural and Molecular Characteristics

Core Pyrazine Framework

The compound centers on a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitutions at positions 2, 3, 5, and 6 define its reactivity and biological activity. In 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate:

-

Position 6: Amino group (-NH₂), enhancing hydrogen-bonding potential.

-

Positions 3 and 5: Chloro substituents (-Cl), increasing lipophilicity and steric bulk .

-

Position 2: Acetoxyethylamino moiety (-NH-C(O)-CH₂-OAc), introducing ester functionality and metabolic liability.

Molecular Formula and Weight

-

Formula: C₉H₁₁Cl₂N₅O₃

-

Molecular Weight: 308.12 g/mol (calculated).

-

Key Features:

-

Halogen Content: Two chlorine atoms contribute to electrophilic reactivity.

-

Amino Groups: Facilitate interactions with biological targets (e.g., enzyme active sites).

-

Ester Group: Potential site for hydrolysis, influencing pharmacokinetics.

-

Synthesis and Reactivity

Analogous Synthetic Routes

While no direct synthesis is documented, the following approaches from related compounds provide a framework:

Pyrazine Core Formation

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is synthesized via cyclization of dichloro-substituted precursors, followed by aminolysis. Adapting this, the target compound could involve:

-

Chlorination: Introduction of Cl at positions 3 and 5 using POCl₃ or Cl₂ gas.

-

Amination: Selective NH₂ group installation at position 6 via catalytic hydrogenation or nucleophilic substitution .

Functionalization at Position 2

The acetoxyethylamino sidechain may be introduced via:

-

Coupling Reactions: Using EDC/HOBt-mediated amidation between 6-amino-3,5-dichloropyrazin-2-amine and 2-oxoacetic acid, followed by acetylation .

-

Protection-Deprotection: Boc-protected intermediates (as seen in tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H) synthesis ) could stabilize reactive amines during synthesis.

Predicted Reactivity

-

Ester Hydrolysis: The acetyl group may undergo enzymatic or acidic hydrolysis to yield a free hydroxyl group, altering solubility (e.g., from logP ~2.5 to ~1.8) .

-

Nucleophilic Aromatic Substitution: Chloro groups at positions 3 and 5 are susceptible to displacement by thiols or amines under basic conditions.

Physicochemical Properties (Inferred)

Solubility and Lipophilicity

Stability Profile

-

Thermal Stability: Decomposes above 200°C (common for halogenated pyrazines ).

-

Photostability: Susceptible to UV-induced degradation due to aromatic Cl bonds.

Challenges and Future Directions

-

Synthesis Optimization: Scalable routes requiring fewer protection steps.

-

Metabolic Studies: Assessing hydrolysis rates in vivo.

-

Toxicity Profiling: Addressing potential bioaccumulation risks from chlorine substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume